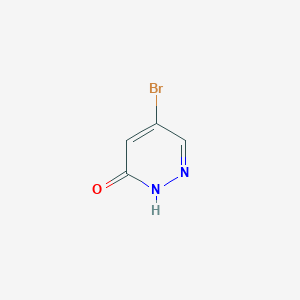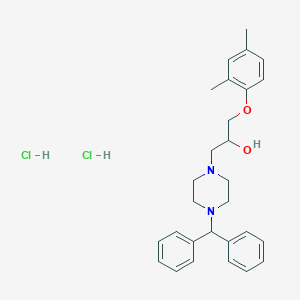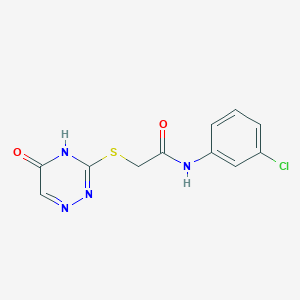
N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, commonly known as CTAT, is a compound that has gained significant attention in the field of scientific research due to its unique properties. CTAT is a thiosemicarbazone derivative that has been synthesized using various methods, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CTAT is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. CTAT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTAT has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. CTAT has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. CTAT has also been found to inhibit angiogenesis, or the formation of new blood vessels, in tumors, which is essential for tumor growth and development. Additionally, CTAT has been shown to modulate immune responses by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using CTAT in lab experiments include its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. However, the limitations of using CTAT in lab experiments include its toxicity and potential side effects, which may affect the accuracy of the results obtained.
Future Directions
There are several future directions for the research on CTAT, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the identification of its molecular targets. Additionally, the use of CTAT in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Synthesis Methods
CTAT can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form 3-chlorobenzaldehyde thiosemicarbazone, followed by the reaction of the resulting compound with acetyl chloride to form CTAT. Another method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of a base to form 3-chlorobenzaldehyde thiosemicarbazone, which is then reacted with acetic anhydride to form CTAT.
Scientific Research Applications
CTAT has been found to exhibit a wide range of scientific research applications, including its use as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. CTAT has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. CTAT has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CTAT has been shown to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-2-1-3-8(4-7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFIYRCXYAKDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)
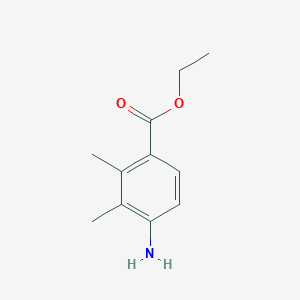
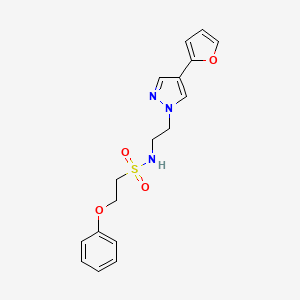
![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)
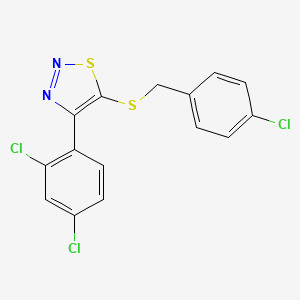
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2996466.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)
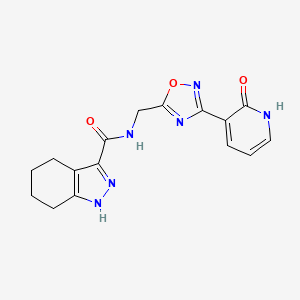
![7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2996471.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996472.png)
